molecular formula C15H23N3OS B2863665 N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1252352-24-1

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2863665
CAS RN: 1252352-24-1
M. Wt: 293.43
InChI Key: DGOMZUMBKDIZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as AZD9496, is a small molecule inhibitor that targets estrogen receptor alpha (ERα). ERα is a nuclear receptor that plays a crucial role in breast cancer growth and progression. AZD9496 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for ERα-positive breast cancer.

Mechanism of Action

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide binds to the ligand-binding domain of ERα and blocks its transcriptional activity. This leads to the inhibition of ERα-mediated cell growth and proliferation. N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in ERα-positive breast cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to decrease the levels of circulating estrogen in preclinical models, which is an important factor in the growth and progression of ERα-positive breast cancer. Furthermore, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide for lab experiments is its specificity for ERα. This allows researchers to study the effects of ERα inhibition on breast cancer cell growth and proliferation. However, one limitation of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the development and application of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the combination of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide with other targeted therapies, such as CDK4/6 inhibitors or PI3K inhibitors, to enhance its anti-tumor effects. Another direction is the evaluation of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide in other ERα-positive cancers, such as endometrial and ovarian cancer. Finally, the development of more potent and selective ERα inhibitors, based on the structure of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, may lead to the development of more effective treatments for ERα-positive breast cancer.

Synthesis Methods

The synthesis of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-bromo-3-methylpyridine with potassium thioacetate to form 2-(methylsulfanyl)pyridine-3-thiol. This intermediate is then reacted with 1-azepan-1-amine and ethyl chloroformate to form N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied in preclinical models of ERα-positive breast cancer. It has been shown to inhibit ERα-mediated transcription and cell growth in vitro and in vivo. Furthermore, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to be effective in overcoming resistance to other ERα-targeted therapies, such as tamoxifen and fulvestrant. These findings suggest that N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide may be a promising treatment option for patients with ERα-positive breast cancer.

properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-20-15-13(7-6-8-17-15)14(19)16-9-12-18-10-4-2-3-5-11-18/h6-8H,2-5,9-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOMZUMBKDIZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.